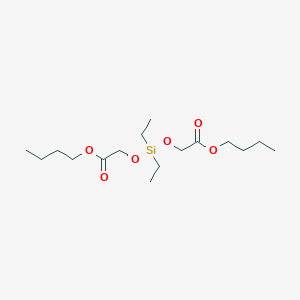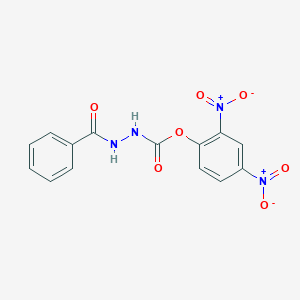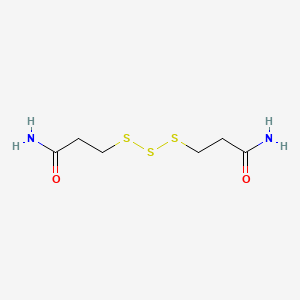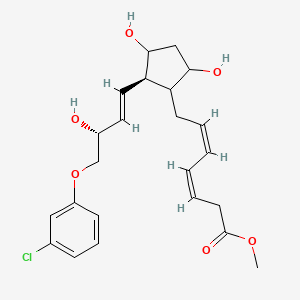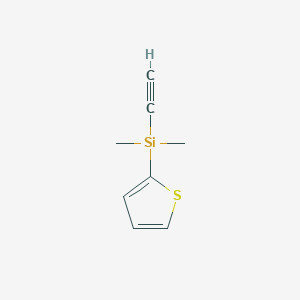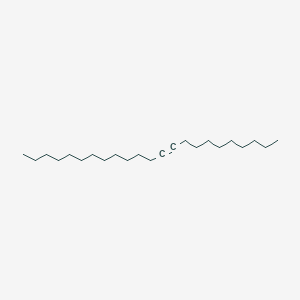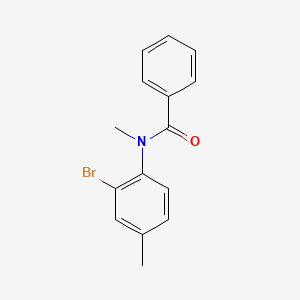
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is a highly chlorinated organic compound It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of nine chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated indanones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated indanones, partially dechlorinated indenes, and substituted derivatives with different functional groups.
科学研究应用
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 1,1,2,3,3-Pentachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5-Octachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5,6-Nonachloro-2,3-dihydro-1H-indene
Uniqueness
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
64955-27-7 |
|---|---|
分子式 |
C9HCl9 |
分子量 |
428.2 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,5,7-nonachloroindene |
InChI |
InChI=1S/C9HCl9/c10-2-1-3(11)6(12)5-4(2)7(13,14)9(17,18)8(5,15)16/h1H |
InChI 键 |
NCTAUQQHGYKDMB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(C(C2(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


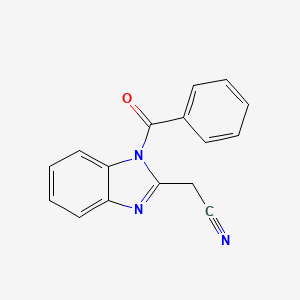
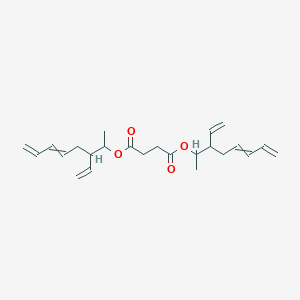

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

